molecular formula C13H15NO5 B14941627 4-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

4-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

Cat. No.: B14941627
M. Wt: 265.26 g/mol
InChI Key: MFMOKSGVOXOJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring substituted with dimethoxy groups and a hydroxypropyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Hydroxypropyl Cyanide Moiety: This step involves the reaction of the benzodioxole derivative with a suitable cyanide source, such as potassium cyanide, under basic conditions to form the hydroxypropyl cyanide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or strong nucleophiles like thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • (2Z)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
  • 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal

Uniqueness

3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-hydroxypropyl cyanide is unique due to the presence of the hydroxypropyl cyanide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

InChI

InChI=1S/C13H15NO5/c1-16-11-8(5-9(15)3-4-14)6-10-12(13(11)17-2)19-7-18-10/h6,9,15H,3,5,7H2,1-2H3

InChI Key

MFMOKSGVOXOJFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC(CC#N)O)OCO2)OC

Origin of Product

United States

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